![molecular formula C21H16N2O4S B6514772 benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate CAS No. 892273-33-5](/img/structure/B6514772.png)

benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

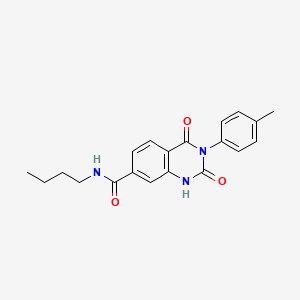

Benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate is a complex organic compound. It belongs to the class of chemical compounds known as thieno[3,2-d]pyrimidines . These compounds are characterized by a structure that includes a thiophene ring fused with a pyrimidine ring .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate is characterized by a thiophene ring fused with a pyrimidine ring, which is further substituted with various functional groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidines include cyclization reactions and heating of 3-amino-thiophene-2-carboxamides . The exact reactions for the synthesis of benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate are not specified in the available literature.科学研究应用

Ribosomal Incorporation of β-Amino Acids

CCG-27292 has been used in research to improve the efficiency of ribosomal incorporation of β-amino acids into nascent peptides . This is significant because the incorporation of β-amino acids is generally much less efficient than that of the canonical α-amino acids . By engineering a tRNA chimera, researchers were able to improve β-amino acid incorporation .

Development of Macrocyclic Peptides

The compound has also been used in the development of macrocyclic peptides . These peptides, which contain multiple β-amino acids, can fold into unique and stable structures, referred to as foldamers . The use of CCG-27292 has made it possible to introduce five different kinds of β-amino acids and analogs simultaneously into model peptides .

Computer-Aided Molecular Design

CCG-27292 is used by research chemists, biologists, and crystallographers at leading research and development institutions in the private, governmental, and academic sectors to discover new therapeutics and a myriad of consumer goods and products . It is used in the fields of Computer-Aided Molecular Design, Informatics, and Computational Chemistry and Biology .

Molecular Simulations

CCG-27292 is used in molecular simulations, which are computer simulations of molecular interactions . These simulations can help researchers understand the behaviors of molecules and their interactions .

Machine Learning

The compound is also used in machine learning, a type of artificial intelligence that provides systems the ability to automatically learn and improve from experience without being explicitly programmed . In the context of CCG-27292, machine learning can be used to predict the properties of the compound and its potential applications .

Bioinformatics

CCG-27292 is used in bioinformatics, an interdisciplinary field that develops methods and software tools for understanding biological data . In the context of CCG-27292, bioinformatics can be used to analyze and interpret the biological data related to the compound .

作用机制

Target of Action

CCG-27292, also known as benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate or F6548-1279, primarily targets the Rho/SRF (Serum Response Factor) pathway . The key effectors in this pathway are myocardin-related transcription factors (MRTFs) and Cereblon (CRBN) . MRTFs regulate various cellular functions, and CRBN is a substrate receptor for E3 ubiquitin ligase .

Mode of Action

CCG-27292 interacts with CRBN to induce recruitment and ubiquitin-mediated proteasomal degradation of the transcription factors Ikaros and Aiolos . Compared with other agents that degrade Ikaros/Aiolos, CCG-27292 demonstrates a faster, deeper, and more sustained degradation of these transcription factors .

Biochemical Pathways

The action of CCG-27292 leads to the derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7, and reduction of the critical oncogenic factor, c-Myc . This results in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous cell lines .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (pk-pd) modeling is a critical part of drug development and could be used to study the drug disposition of ccg-27292 in the human body .

Result of Action

The action of CCG-27292 leads to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . It also modulates mitochondrial functions, affecting oxidative phosphorylation in a dose-dependent manner .

属性

IUPAC Name |

benzyl 2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c24-18(27-14-15-7-3-1-4-8-15)13-22-17-11-12-28-19(17)20(25)23(21(22)26)16-9-5-2-6-10-16/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHQVAFJIURBBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-(2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6514694.png)

![11-(3,4-dimethylphenyl)-9-[(3-methylphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione](/img/structure/B6514696.png)

![4-benzyl-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B6514699.png)

![1-(3,3-dimethyl-2-oxobutyl)-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514716.png)

![2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6514720.png)

![2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6514728.png)

![3-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514734.png)

![1-benzyl-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514747.png)

![3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514748.png)

![methyl 2-(2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B6514773.png)

![11-(4-ethoxyphenyl)-9-[(2-methylphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione](/img/structure/B6514778.png)

![N-(1-benzylpiperidin-4-yl)-2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B6514784.png)

![4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)butanamide](/img/structure/B6514795.png)